molecular formula C8H6N2O2 B353445 2-(1,3,4-Oxadiazol-2-yl)phenol CAS No. 1008-65-7

2-(1,3,4-Oxadiazol-2-yl)phenol

Cat. No.: B353445
CAS No.: 1008-65-7
M. Wt: 162.15 g/mol
InChI Key: OINXXHYENYVYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Fenadiazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Numerous studies have demonstrated the anticancer properties of 2-(1,3,4-oxadiazol-2-yl)phenol and its derivatives. For instance, a series of compounds linked to the oxadiazole ring have been synthesized and tested against several cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). These compounds exhibited potent anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various pathogens. Research indicates that derivatives of 1,3,4-oxadiazoles possess antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Candida albicans and Aspergillus niger . The minimum inhibitory concentrations (MIC) of these compounds often compare favorably to standard antibiotics.

Anti-inflammatory Effects
Some derivatives of this compound have been evaluated for their anti-inflammatory effects. Compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1/COX-2), which are involved in the inflammatory response. Certain derivatives displayed superior anti-inflammatory activity compared to established drugs like celecoxib .

Agricultural Applications

The oxadiazole derivatives are not only limited to medicinal chemistry but also find applications in agriculture. They have been explored as potential pesticides due to their efficacy against various agricultural pests. Studies suggest that these compounds can act as effective agents against weeds, insects, and fungi . This dual functionality highlights their importance in sustainable agricultural practices.

Material Science Applications

Organic Electronics
The unique electronic properties of oxadiazole compounds make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs), laser dyes, and other optoelectronic devices due to their luminescent characteristics . Research indicates that conjugated systems involving oxadiazoles exhibit interesting electron transfer properties which are beneficial for these applications.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Pharmacology Anticancer agentsInhibits tubulin polymerization; effective against multiple cancer cell lines
Antimicrobial agentsActive against Gram-positive/negative bacteria and fungi
Anti-inflammatory drugsSelective COX-2 inhibitors with promising safety profiles
Agriculture PesticidesEffective against weeds, insects, and fungi
Material Science Organic electronicsUsed in OLEDs and other optoelectronic devices due to luminescent properties

Comparison with Similar Compounds

Fenadiazole is part of the 1,3,4-oxadiazole family, which includes several other compounds with similar structures and properties:

Compared to these compounds, fenadiazole is unique due to its specific sedative and hypnotic properties, making it a valuable compound for research in the field of central nervous system depressants.

Biological Activity

2-(1,3,4-Oxadiazol-2-yl)phenol, also known as ODAP (Oxadiazole Derivative of Phenol), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with ODAP, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9_{9}H7_{7}N3_{3}O
  • Molecular Weight : 175.17 g/mol

The oxadiazole ring contributes to the compound's unique biological properties by influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound and its derivatives. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Studies

  • Study on Anticancer Activity :
    • A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). Compounds exhibited significant cytotoxicity, with some derivatives showing IC50_{50} values in the low micromolar range against multiple cancer types .
  • Mechanism of Action :
    • The anticancer activity was linked to the disruption of microtubule assembly and increased apoptosis in cancer cells. For instance, one study demonstrated that certain derivatives led to a significant increase in annexin V-FITC-positive apoptotic cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains.

Antibacterial Studies

  • Activity Against Bacteria :
    • Compounds derived from this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, ODAP has been studied for its anti-inflammatory effects.

Mechanism and Findings

  • It has been suggested that ODAP can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This was observed in studies where ODAP reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerSignificant cytotoxicity in HeLa, MDA-MB-231, DU-145
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Properties

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINXXHYENYVYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057608
Record name Fenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-65-7
Record name Fenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenadiazole [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX6HIZ0IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

90 g (0.6 mole) of salicylic acid hydrazide and 355.2 g (2.4 moles) of orthoformic acid ethyl ester are refluxed for 22 hours. Excess of the ester is distilled off and the solid residue is recrystallized from ethanol. 62.9 g of colorless crystals (64.7% of theory) are obtained; melting point 112°-113° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
355.2 g
Type
reactant
Reaction Step One
Yield
64.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3,4-Oxadiazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(1,3,4-Oxadiazol-2-yl)phenol
Reactant of Route 3
Reactant of Route 3
2-(1,3,4-Oxadiazol-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
2-(1,3,4-Oxadiazol-2-yl)phenol
Reactant of Route 5
Reactant of Route 5
2-(1,3,4-Oxadiazol-2-yl)phenol
Reactant of Route 6
2-(1,3,4-Oxadiazol-2-yl)phenol
Customer
Q & A

Q1: What is the significance of studying the spectral-luminescent properties of 2-aryl-1,3,4-oxadiazoles?

A1: Understanding the spectral-luminescent properties of compounds like 2-aryl-1,3,4-oxadiazoles is crucial for various applications. [] These properties relate to how a molecule absorbs and emits light, which is essential for:

    Q2: How can the findings on 2-aryl-1,3,4-oxadiazoles be applied to other similar compounds, potentially including Fenadiazole?

    A2: While this research doesn't directly investigate Fenadiazole, it provides valuable insights into the structure-property relationships of 1,3,4-oxadiazole derivatives. [] By understanding how different substituents on the aryl group influence the spectral-luminescent properties in 2-aryl-1,3,4-oxadiazoles, researchers can:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.